The synthesis of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one can be achieved through various methods, often involving multi-step organic reactions. One common approach includes:
Technical details regarding reaction conditions, catalysts, and yields would depend on specific experimental setups and are often documented in synthetic organic chemistry literature.
The molecular structure of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one includes a bicyclic purine framework with specific substituents:
The structure can be represented using various notations:
Cc1ncn2c1c(=O)n(c(=O)n2C)C(Cc3ccccc3)N
QZQYBAYVQKZKCM-UHFFFAOYSA-N
This structural information is crucial for understanding the compound's reactivity and interactions with biological targets.
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one participates in several chemical reactions typical for purine derivatives:
These reactions are often studied to elucidate the compound's mechanism of action and potential modifications for enhanced efficacy.
The mechanism of action for 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one primarily involves its role as a substrate or inhibitor in biochemical pathways:
Data supporting these mechanisms often come from biochemical assays and cellular studies that quantify activity levels and effects on gene expression.
The physical and chemical properties of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one include:
Relevant data regarding these properties can be obtained from experimental studies focusing on solubility tests, stability assessments, and reactivity profiles.
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one has several scientific applications:
The ongoing research into this compound indicates its relevance in developing therapeutic agents for various diseases, including viral infections and cancer-related conditions.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: